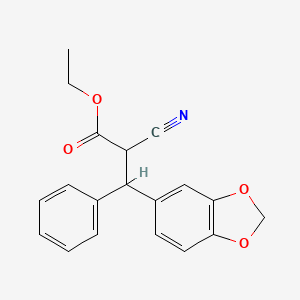
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-3-phenylpropanoate is a complex organic compound known for its unique structural features and diverse applications. This compound contains a benzodioxole ring, a cyano group, and a phenylpropanoate moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-3-phenylpropanoate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole with ethyl cyanoacetate in the presence of a base, followed by the addition of a phenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound’s structural features make it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit specific cellular pathways.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-3-phenylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells. The benzodioxole ring and cyano group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: Shares the benzodioxole ring but lacks the cyano and phenyl groups.
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Contains the benzodioxole ring and an amine group, differing in its overall structure and applications
Uniqueness
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-3-phenylpropanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in various research fields .
Properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-3-phenylpropanoate |
InChI |
InChI=1S/C19H17NO4/c1-2-22-19(21)15(11-20)18(13-6-4-3-5-7-13)14-8-9-16-17(10-14)24-12-23-16/h3-10,15,18H,2,12H2,1H3 |
InChI Key |
UCRMIQMNZGDSSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(C1=CC=CC=C1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















